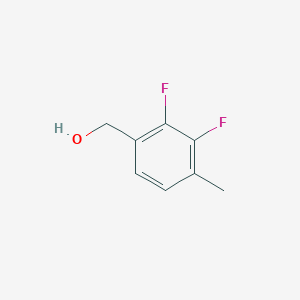
(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" is a complex organic molecule known for its unique structural framework, which combines a chloro-fluorophenyl group, a dihydroisoquinoline moiety, and an azetidine ring. Such compounds are often studied for their potential in medicinal chemistry due to their diverse pharmacological activities and structural diversity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" typically involves multi-step organic reactions. A possible synthetic route includes:
Step 1: : Synthesis of the (2-chloro-4-fluorophenyl) derivative via halogenation reactions.
Step 2: : Formation of the azetidine ring through cyclization reactions, often using azetidine precursors and suitable catalysts.
Step 3: : Coupling of the dihydroisoquinoline moiety to the azetidine intermediate, which might involve reactions like reductive amination or other nucleophilic substitution reactions.
Step 4: : Purification and conversion to the hydrochloride salt, typically through crystallization from an acidic medium.
Industrial Production Methods:
In an industrial setting, the synthesis of such complex molecules demands precise control of reaction conditions, scaling up of laboratory procedures, and the use of robust catalysts and solvents to ensure high yield and purity. Automation and continuous flow chemistry techniques are often employed to optimize production efficiency and ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: : This compound might undergo oxidative transformations at the dihydroisoquinoline or azetidine moieties.
Reduction: : Reduction reactions could target the carbonyl group in the methanone portion.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: : Uses reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Utilizes agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Involves reagents such as halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidative or reductive transformations generally lead to modified functional groups within the compound, such as alcohols, ketones, or carboxylic acids.
Substitution reactions typically result in the introduction or exchange of substituents on the aromatic ring or nitrogen atoms.
科学的研究の応用
Chemistry:
Studied for its complex reaction pathways and as a building block in organic synthesis.
Biology:
Explored for its potential as a pharmacologically active compound with possible applications in drug discovery.
Medicine:
Investigated for its potential therapeutic effects, particularly in areas such as neuropharmacology or anti-infective research.
Industry:
Evaluated for its application as an intermediate in the synthesis of more complex molecules or as a functional material in chemical processes.
作用機序
The mechanism of action of "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" is determined by its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and interactions depend on the specific biological context and require detailed studies to elucidate.
類似化合物との比較
Compounds containing chloro-fluorophenyl groups, such as certain fluorinated pharmaceuticals.
Molecules with dihydroisoquinoline structures, like specific alkaloids.
Azetidine-based compounds, which are studied for their diverse pharmacological properties.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O.ClH/c20-18-9-15(21)5-6-17(18)19(24)23-11-16(12-23)22-8-7-13-3-1-2-4-14(13)10-22;/h1-6,9,16H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRQIVIEAPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785840.png)

![N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2785843.png)

![8-(sec-butyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2785845.png)



![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)


![rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis](/img/structure/B2785857.png)


